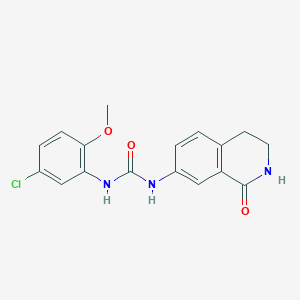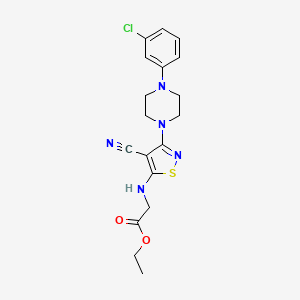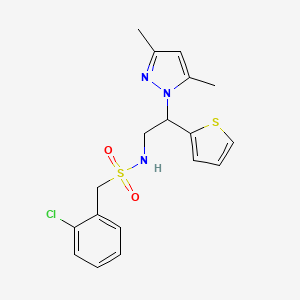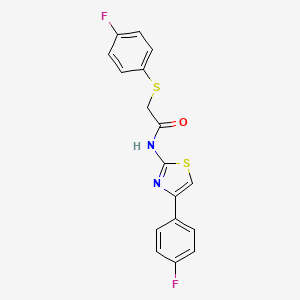![molecular formula C15H18N2O5 B2766998 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide CAS No. 900007-13-8](/img/structure/B2766998.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide” is a chemical compound. It’s a derivative of 1,4-dioxaspiro[4.4]nonane , which is a class of compounds that have been used in various fields such as drug discovery, material science, and organic synthesis.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two new vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]nonane structure have been prepared from anti-chloroglyoxime and N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)butane-1,4-diamine .Aplicaciones Científicas De Investigación
Spiroketal Synthesis
The synthesis of 1,6-dioxaspiro[4.4]nonane derivatives has attracted attention due to their intriguing spiroketal structures. Chemists have investigated various methods to prepare these compounds, including condensation reactions from aliphatic lactones and y-lactones. These synthetic pathways contribute to the development of new spiroketal-based molecules with diverse applications .
Catalysis
Spiroketal compounds, including N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide, have been explored as catalysts in polymerization processes. Their unique spatial arrangement and functional groups can influence reaction rates and selectivity. Researchers continue to investigate their catalytic properties for industrial applications .
Attractants for Bark Beetles
Interestingly, some spiroketals serve as attractants for insects. Bark beetles, for instance, are drawn to specific volatile compounds. Researchers have studied the potential of spiroketals, including our compound, as attractants to manage pest populations .
Thermophysical Properties
The thermodynamic properties of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide have been evaluated. These data are essential for process design, safety assessments, and material compatibility in various applications. The NIST ThermoData Engine provides access to such critically evaluated thermophysical property data .
Organic Synthesis
Researchers have employed N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide in organic synthesis. For instance, an efficient synthesis of 1,6-dioxaspiro[4.4]nonan-2-one involved a furan oxidative spirocyclization, highlighting its utility in constructing spiro centers .
Mecanismo De Acción
Target of Action
The primary targets of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Mode of Action
The exact mode of action of N-({1,4-dioxaspiro[4
Biochemical Pathways
The biochemical pathways affected by N-({1,4-dioxaspiro[4
Pharmacokinetics
The pharmacokinetic properties of N-({1,4-dioxaspiro[4 . Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined.
Result of Action
The molecular and cellular effects of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide’s action are currently unknown . As research progresses, we can expect to learn more about the compound’s effects on cellular processes and its potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-nitrobenzamide These factors may include pH, temperature, presence of other chemicals, and the specific biological environment in which the compound is active
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-14(12-5-1-2-6-13(12)17(19)20)16-9-11-10-21-15(22-11)7-3-4-8-15/h1-2,5-6,11H,3-4,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGELDRBDNOLOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)
![2-[(1e,3e)-5-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2h-indol-2-ylidene)-1,3-pentadienyl]-3,3-dimethyl-1-phenyl-3h-indolium perchlorate](/img/structure/B2766919.png)


![1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2766925.png)

![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)
![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)

